molecular formula C12H12N2O4 B15231098 Methyl 6,7-dimethoxycinnoline-3-carboxylate

Methyl 6,7-dimethoxycinnoline-3-carboxylate

Cat. No.: B15231098
M. Wt: 248.23 g/mol
InChI Key: OOKJNDDKWZVQPH-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxycinnoline-3-carboxylate is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23. It is primarily used in proteomics research . This compound is characterized by its cinnoline core, which is a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 2 of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,7-dimethoxycinnoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-2-nitrobenzaldehyde with methyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dimethoxycinnoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or ester group.

Scientific Research Applications

Methyl 6,7-dimethoxycinnoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6,7-dimethoxycinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6,7-dimethoxyquinoline-3-carboxylate
  • Methyl 6,7-dimethoxyisoquinoline-3-carboxylate
  • Methyl 6,7-dimethoxybenzofuran-3-carboxylate

Uniqueness

Methyl 6,7-dimethoxycinnoline-3-carboxylate is unique due to its cinnoline core, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic cores. This uniqueness makes it valuable in specific research applications where the cinnoline structure is advantageous.

Biological Activity

Methyl 6,7-dimethoxycinnoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cinnoline backbone with methoxy and carboxylate substituents, which are crucial for its biological activity. The chemical formula is C12H13N2O4C_{12}H_{13}N_{2}O_{4} and it possesses unique structural characteristics that influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cell growth in various cancer cell lines. For instance, it exhibited cytotoxic effects against prostate cancer (PC-3) and leukemia (K562) cell lines, indicating its potential as an antitumor agent .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies suggest that it may interact with key proteins involved in tumorigenesis, such as topoisomerase I .

Antioxidant Activity

This compound also demonstrates notable antioxidant properties:

  • Free Radical Scavenging : The compound has shown moderate scavenging activity against free radicals, which is essential for reducing oxidative stress in cells. This property contributes to its potential therapeutic effects in preventing cancer progression .
  • Lipid Peroxidation Inhibition : Studies indicate that it can inhibit lipid peroxidation, further supporting its role in protecting cellular components from oxidative damage .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Line/Model Effect Observed Reference
AnticancerPC-3Significant cell growth inhibition
AnticancerK562Cytotoxic effect
AntioxidantDPPH assayModerate free radical scavenging
Lipid Peroxidation InhibitionVariousModerate inhibition observed

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Breast Cancer Study : A study involving a series of compounds similar to this compound showed promising results in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds with structural similarities exhibited comparable cytotoxicity .
  • Leukemia Treatment : Another case study focused on the effects of this compound on human myeloid leukemia cells (U937), where significant inhibition of proliferation was observed, reinforcing its potential as an anticancer agent .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 6,7-dimethoxycinnoline-3-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-16-10-5-7-4-9(12(15)18-3)14-13-8(7)6-11(10)17-2/h4-6H,1-3H3

InChI Key

OOKJNDDKWZVQPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N=N2)C(=O)OC)OC

Origin of Product

United States

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